3-(2-Bromo-5-methoxyphenyl)propan-1-ol
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Overview
Description
3-(2-Bromo-5-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO2 It is a brominated phenylpropanol derivative, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)propan-1-ol typically involves the bromination of 3-(2-methoxyphenyl)propan-1-ol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-methoxyphenyl)propan-1-one.
Reduction: Formation of 3-(2-Methoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanol derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-5-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring contribute to its reactivity and binding affinity with various enzymes and receptors. The compound may exert its effects through electrophilic aromatic substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propan-1-ol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Methedrone: A structurally related compound with different functional groups and applications
Uniqueness
3-(2-Bromo-5-methoxyphenyl)propan-1-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C10H13BrO2 |
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Molecular Weight |
245.11 g/mol |
IUPAC Name |
3-(2-bromo-5-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13BrO2/c1-13-9-4-5-10(11)8(7-9)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
MTWHMTSEYDQVDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CCCO |
Origin of Product |
United States |
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